2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]BENZOIC ACID
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Overview
Description
2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]BENZOIC ACID is a complex organic compound with a molecular formula of C11H10F3NO3S. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]BENZOIC ACID typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with ethyl 2-bromoacetate under basic conditions to form an intermediate. This intermediate is then reacted with 2-mercaptobenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and appropriate nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]BENZOIC ACID involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)aniline
- 2-Mercaptobenzoic acid
Uniqueness
2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]BENZOIC ACID is unique due to the combination of the trifluoromethyl and sulfanyl groups, which impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C16H12F3NO3S |
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Molecular Weight |
355.3g/mol |
IUPAC Name |
2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C16H12F3NO3S/c17-16(18,19)10-4-3-5-11(8-10)20-14(21)9-24-13-7-2-1-6-12(13)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23) |
InChI Key |
WQHQRLBLRGHAGE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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